3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The molecule features:
- 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio): A thioether-linked side chain with a pyrrolidinyl ketone group, which may enhance solubility and modulate receptor binding.
- 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core: A partially saturated bicyclic system that balances rigidity and conformational flexibility.
While synthesis protocols for analogous thieno[2,3-d]pyrimidin-4(3H)-ones are described in (e.g., via condensation of oxazine-diones with aldehydes and amines), the specific route for this compound likely involves tailored reagents to incorporate the 3,4-dimethoxyphenyl and pyrrolidinyl moieties .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-26-15-6-5-13(11-16(15)27-2)23-19(25)18-14(7-10-28-18)21-20(23)29-12-17(24)22-8-3-4-9-22/h5-6,11H,3-4,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGXWSDCJGHVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , with CAS Number 877655-46-4, is a synthetic organic molecule that exhibits potential biological activities. Its complex structure combines elements from thieno[3,2-d]pyrimidine and pyrrolidine, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 877655-46-4 |
Anticancer Properties
Recent studies have indicated that compounds similar to the thieno[3,2-d]pyrimidine family exhibit significant anticancer activity. For instance, research has demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways. The compound under consideration may share similar mechanisms due to its structural characteristics.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, its ability to inhibit phosphodiesterase (PDE) enzymes has been noted in related compounds. PDE inhibitors are known to enhance cellular signaling pathways that can lead to improved insulin sensitivity and anti-inflammatory effects, which could be beneficial in treating metabolic disorders such as type 2 diabetes .
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties. Similar thieno[3,2-d]pyrimidine derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on various cancer cell lines revealed that compounds with similar structural motifs significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival.
- PDE5 Inhibition :
The biological activity of This compound likely involves interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to enzymes such as PDEs or kinases, altering their activity and leading to downstream effects on cellular signaling.
- Receptor Modulation : It may also interact with various receptors involved in inflammation and metabolism.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituents. Below is a comparative analysis with key analogues:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound likely increases logP compared to analogues with single methoxy or halogenated aryl groups (e.g., ).
- Solubility : The pyrrolidinyl ketone side chain may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., 4-chlorobenzyl in ) .
- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas fluorophenyl () and chlorophenyl () groups may resist oxidative metabolism .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows methods analogous to but requires optimization for introducing the pyrrolidinyl-oxoethyl thioether .
- Structure-Activity Relationship (SAR) :
- The 3,4-dimethoxyphenyl group may enhance DNA intercalation or kinase inhibition compared to simpler aryl substituents.
- The pyrrolidinyl side chain could modulate bioavailability by balancing lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
